

troubleshooting low RMS5 gene expression in experiments

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Compound of Interest

Compound Name: RMS5

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Technical Support Center: RMS5 Gene Expression

Welcome to the technical support center for troubleshooting experiments involving the **RMS5** gene. This resource provides answers to frequently asked questions and detailed guides to help you overcome common challenges related to low **RMS5** gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the **RMS5** gene and where is it typically expressed?

The **RMS5** (ramosus 5) gene, primarily studied in pea (*Pisum sativum*), plays a crucial role in the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching.[1]
[2] **RMS5** and RMS1 act together to control a novel graft-transmissible signal that inhibits branching.[2][3]

Expression of **RMS5** is generally highest in the roots and the vascular tissue of the stem.[1] Its expression is typically 3- to 6-fold lower in the epicotyl, internodes, and apex compared to the roots. In many analyses, **RMS5** has been observed to be a more highly abundant transcript than RMS1.

Q2: I have high Ct values for **RMS5** in my qPCR experiment. What does this mean and how can I fix it?

A high Ct value (typically >30) in qPCR suggests low expression of the target gene. This can be due to experimental issues or naturally low abundance of the transcript. Here are some common causes and solutions:

- **Poor RNA Quality or Low Input:** Degraded or impure RNA can lead to inefficient reverse transcription and high Ct values.
 - **Solution:** Assess RNA integrity using agarose gel electrophoresis and purity with a spectrophotometer (e.g., NanoDrop). Ensure you are using an adequate amount of starting RNA for cDNA synthesis.
- **Inefficient cDNA Synthesis:** The reverse transcription step is critical for accurate gene expression analysis.
 - **Solution:** Ensure your reverse transcriptase incubation time is sufficient, especially for long transcripts. You can also try increasing the amount of cDNA template in your qPCR reaction or using a lower dilution factor.
- **Suboptimal qPCR Conditions:** The PCR program and reaction mix can significantly impact amplification efficiency.
 - **Solution:** Switch from a two-step to a three-step PCR program or increase the extension time to improve amplification efficiency. Also, ensure your primers are designed correctly and have an efficiency between 90-110%.
- **Stochastic Effects of Low Expression:** For very low-expression genes, there can be high variability between technical replicates because the distribution of template molecules is not uniform.
 - **Solution:** Increase the number of technical replicates to improve confidence in your results and help identify outliers.

Q3: I cannot detect the **RMS5** protein on my Western blot. What are the likely causes and how can I improve my results?

Detecting low-abundance proteins like **RMS5** can be challenging. Here are several strategies to enhance your Western blot signal:

- **Insufficient Protein Extraction:** The protein may not be efficiently extracted from the tissue, especially if it is localized to specific compartments.
 - **Solution:** Use a strong lysis buffer, such as RIPA buffer, which contains harsher detergents to ensure complete cell lysis. You can also enrich your sample for the protein of interest, for example, by performing cellular fractionation.
- **Low Protein Concentration in Lysate:** The overall concentration of your protein of interest may be too low in the loaded sample.
 - **Solution:** Increase the amount of protein loaded per lane to 50-100 µg. Concentrate your sample by using a minimal amount of lysis buffer during extraction.
- **Inefficient Protein Transfer:** The protein may not be transferring efficiently from the gel to the membrane.
 - **Solution:** Use a PVDF membrane, which has a higher binding capacity than nitrocellulose. Optimize transfer time and voltage, especially for proteins of different molecular weights. You can stain the membrane with Ponceau S to verify transfer efficiency.
- **Suboptimal Antibody and Detection Conditions:** The primary or secondary antibodies may not be sensitive enough or used at the correct concentration.
 - **Solution:** Use a higher concentration of the primary antibody and incubate it overnight at 4°C. Use a highly sensitive chemiluminescent detection system (HRP-based) rather than a fluorescent one.

Q4: How can I artificially increase the expression of **RMS5** in my experimental system?

To study the function of a gene, it is often necessary to overexpress it. This can be achieved through the following steps:

- **Obtain the Target Gene's Coding Sequence:** This can be done by amplifying the gene from cDNA using PCR, or by obtaining it from a gene library.
- **Construct an Expression Vector:** The gene's coding sequence is cloned into an expression vector under the control of a strong, constitutive promoter (e.g., pCAG). The vector should

also contain other necessary elements like a terminator and a marker gene for selection.

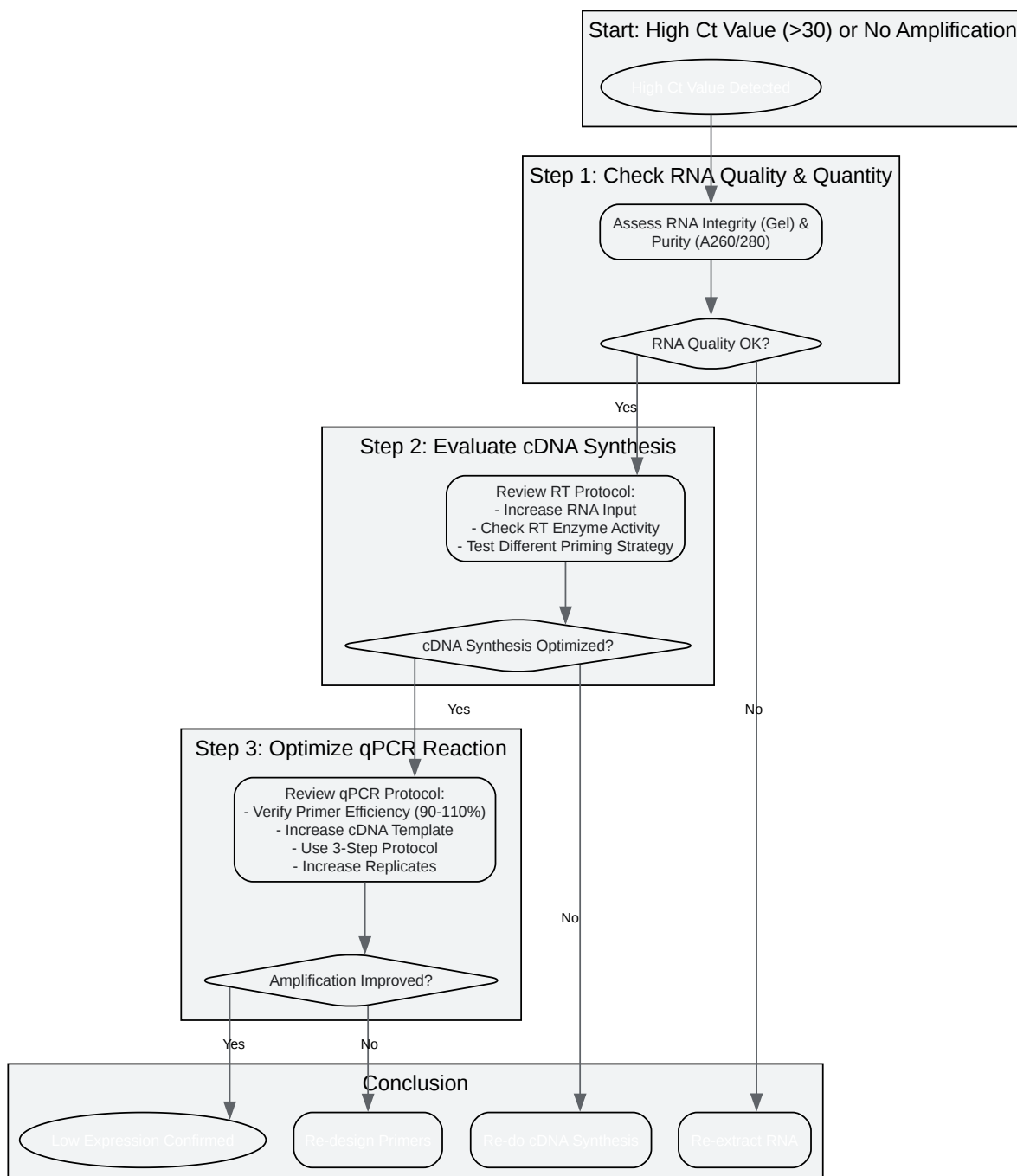
- **Transfect a Suitable Host Cell Line:** The expression vector is introduced into a host cell line. The choice of cell line and transfection method (e.g., liposome-mediated, electroporation) is crucial for high transfection efficiency.
- **Verify Overexpression:** After 24-48 hours, collect the cells and verify the overexpression of **RMS5** at both the mRNA (via qPCR) and protein (via Western blot) levels.

Troubleshooting Guides

Guide 1: Optimizing qPCR for Low-Expression Genes like **RMS5**

This guide provides a systematic approach to troubleshooting high Ct values in your qPCR experiments.

Workflow for qPCR Troubleshooting



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Caption: A flowchart for troubleshooting qPCR experiments with high Ct values.

Quantitative Data Summary: qPCR Optimization

Parameter	Standard Condition	Optimized for Low Expression	Rationale
RNA Input for cDNA Synthesis	1 µg	2-5 µg	Increases the starting number of transcript copies.
cDNA Template Volume	1-2 µl (of 1:10 dilution)	2-5 µl (of stock or 1:5 dilution)	More template can lower the Ct value.
PCR Protocol	2-Step (Annealing/Extension combined)	3-Step (Separate Annealing & Extension)	Can improve amplification efficiency for some primer sets.
Extension Time	30 seconds	60 seconds	Allows more time for polymerase to complete synthesis.
Technical Replicates	2-3	3-5	Increases statistical power and helps identify outliers when expression is low.

Experimental Protocol: RNA Extraction and cDNA Synthesis

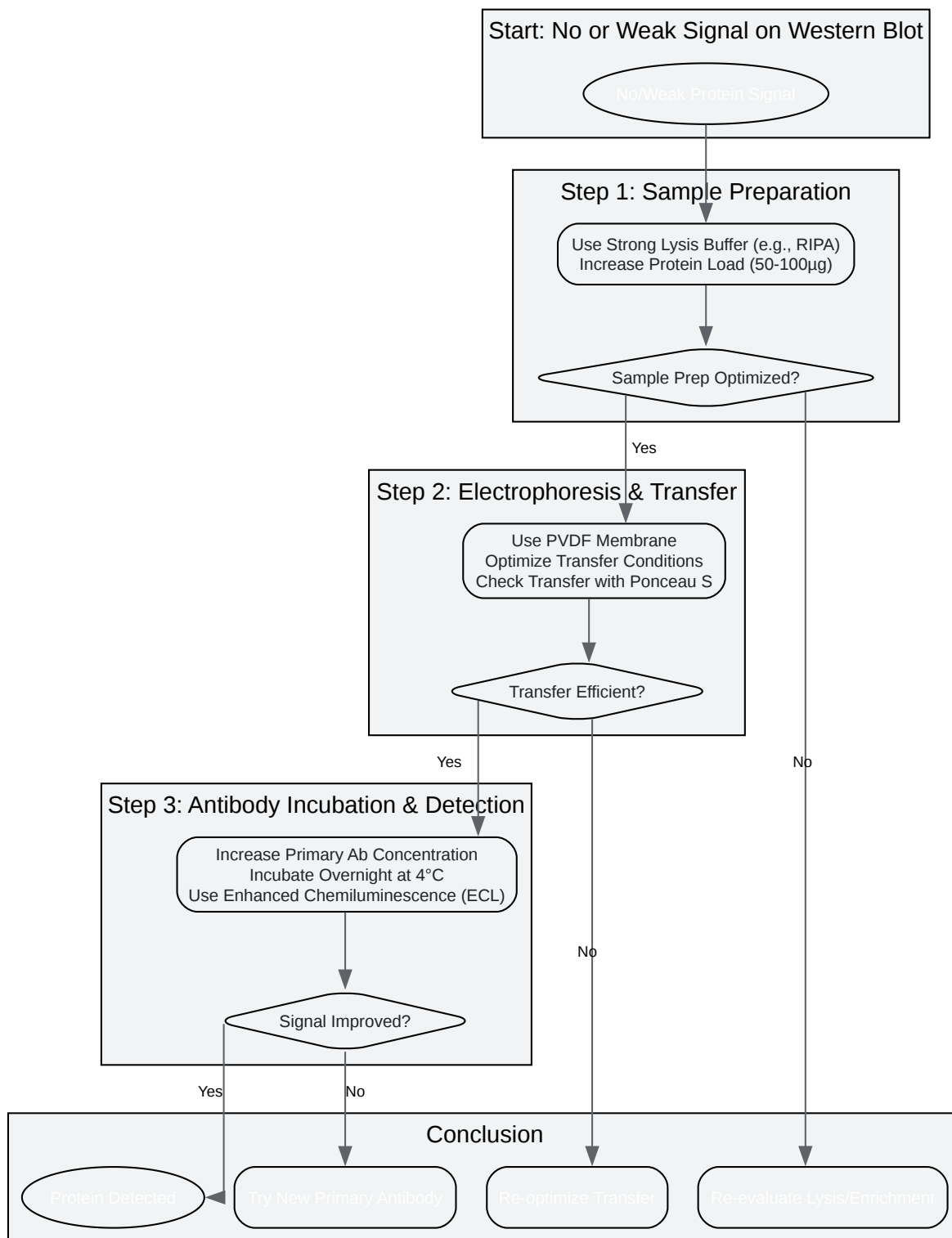
- RNA Extraction:
 - Homogenize fresh tissue samples immediately in liquid nitrogen or use a preservation solution like RNAlater to prevent degradation.
 - Extract total RNA using a TRIzol-based method or a column-based kit, following the manufacturer's instructions.
 - To remove contaminating genomic DNA, perform an on-column DNase digestion or treat the extracted RNA with DNase I. This is critical to avoid false-positive signals in qPCR.
- RNA Quality Control:

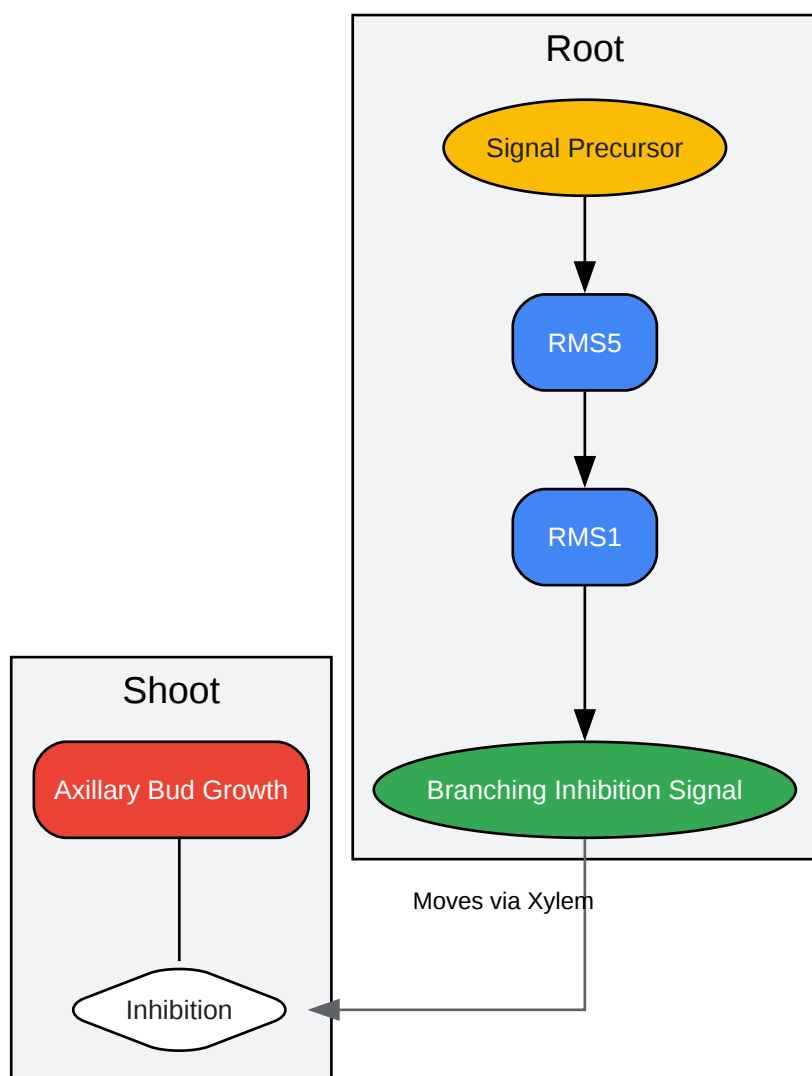
- Run an aliquot of the RNA on a 1% agarose gel to check for intact 28S and 18S ribosomal RNA bands. Smearing indicates degradation.
- Measure the A260/280 and A260/230 ratios using a spectrophotometer to assess purity. Ratios of ~2.0 are generally considered pure.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
 - Choose a priming strategy based on your needs. Oligo(dT) primers are good for most mRNAs, while random hexamers can be more effective for degraded RNA or transcripts with significant secondary structure.
 - Follow the manufacturer's recommended incubation times and temperatures.

Guide 2: Enhancing Western Blot Detection of RMS5

This guide provides a workflow and protocol for optimizing the detection of low-abundance proteins.

Workflow for Western Blot Optimization





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References

- 1. researchgate.net [researchgate.net]
- 2. Mutational analysis of branching in pea. Evidence that Rms1 and Rms5 regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
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